2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
2-cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-9-6-13-11-5-10(14-15(11)7-9)8-3-1-2-4-8/h5-8H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJYZYCFPAQKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that integrates a pyrazole and a pyrimidine ring. This unique configuration contributes to its versatility in medicinal applications, particularly as an enzyme inhibitor and anticancer agent.
Anticancer Properties
Research indicates that this compound acts as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a critical role in cell cycle regulation and transcriptional control. CDK9 inhibition has been associated with the suppression of cancer cell proliferation. A study highlighted that derivatives of this compound exhibited significant potency against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
The mechanism by which this compound exerts its effects involves the modulation of CDK9 activity. By binding to the ATP-binding site of CDK9, it prevents the phosphorylation of target substrates involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Case Studies
A notable study investigated the efficacy of this compound in vitro against several cancer types. The results indicated that treatment with this compound resulted in:
- Reduced viability : Significant decreases in cell viability were observed across various cancer cell lines.
- Induction of apoptosis : Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Cell cycle arrest : A marked accumulation of cells in the G1 phase was noted, indicating effective cell cycle disruption .
Data Table: Biological Activity Summary
| Biological Activity | Effect | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | Cell proliferation inhibition | 0.045 - 0.150 | CDK9 |
| Apoptosis | Induction of programmed cell death | N/A | N/A |
| Cell Cycle Arrest | G1 phase accumulation | N/A | N/A |
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on related pyrazolo[1,5-a]pyrimidine derivatives suggest favorable absorption profiles and metabolic stability, which are crucial for therapeutic efficacy .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are characterized by their heterocyclic structure. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the primary applications of 2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine is as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 plays a crucial role in regulating transcription and is implicated in various cancers and other hyperproliferative diseases.
- Mechanism of Action : The compound acts by binding to the ATP-binding site of CDK9, thereby inhibiting its activity and preventing the phosphorylation of target proteins involved in cell cycle progression and transcriptional regulation .
- Therapeutic Implications : By inhibiting CDK9, this compound may help in the treatment of cancers that exhibit overexpression or hyperactivity of this kinase. Research indicates that targeting CDK9 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship (SAR) have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence its inhibitory potency against CDKs. For instance:
- Substituents : The introduction of different substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring has been found to enhance or diminish activity. For example, compounds with electron-withdrawing groups at certain positions exhibit improved potency compared to their electron-donating counterparts .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions including cyclization methods that yield high purity compounds suitable for biological testing.
| Synthesis Method | Yield (%) | Comments |
|---|---|---|
| Cycloaddition | 60 - 95 | Optimized conditions for high yield |
| Substitution Reactions | Varies | Dependent on substituent nature |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Case Study 1 : In a study examining various CDK inhibitors, this compound demonstrated an IC50 value of approximately 45 nM against CDK9, indicating potent inhibitory activity compared to other tested compounds .
- Case Study 2 : Another research effort focused on the compound's ability to induce apoptosis in cancer cell lines showed significant cell death at nanomolar concentrations, reinforcing its potential as an anticancer agent .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 2 of the pyrazolo[1,5-a]pyrimidine core significantly influences molecular weight, solubility, and biological activity. Key analogs include:
Key Observations :
- Lipophilicity : The cyclopentyl group increases logP compared to cyclopropyl or oxygen-containing substituents (e.g., tetrahydro-2H-pyran-4-yl), favoring blood-brain barrier penetration .
- Solubility : Hydrochloride salts (e.g., cyclopropyl analog) enhance aqueous solubility, critical for oral bioavailability .
Preparation Methods
Multi-step Synthesis from 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
A representative synthetic route involves starting from commercially available ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. The key steps are:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ester reduction to alcohol | Sodium borohydride (NaBH4) | 99 | Quantitative reduction of ester to primary alcohol |
| 2 | Alcohol oxidation to aldehyde | Dess–Martin periodinane | 46 | Mild oxidation conditions to aldehyde |
| 3 | Reductive amination with amine subunits | Sodium triacetoxyborohydride | 63-84 | Introduction of amine substituents at C(2) position |
| 4 | Further functionalization | Coupling with benzimidazole derivatives or other amines | Variable | To diversify biological activity |
This pathway highlights the importance of reductive amination in introducing the amino substituent at the 6-position and the potential for further modifications at the 2-position to include cyclopentyl or other alkyl groups.
Alternative Synthetic Routes
Patent literature describes compounds structurally related to pyrazolo[1,5-a]pyrimidine derivatives targeting kinase inhibition, where preparation involves:
- Condensation reactions to form the fused heterocyclic system.
- Functional group interconversions to install amines and alkyl groups.
- Use of protecting groups and selective deprotection to achieve regioselective substitution.
Research Findings and Optimization
- Reductive amination with sodium triacetoxyborohydride is effective for introducing amine substituents at the C(2) position with good yields (63-84%).
- Oxidation of primary alcohols to aldehydes using Dess–Martin periodinane offers mild conditions preserving sensitive functionalities.
- The choice of amine subunits and alkyl groups at the 2-position significantly affects biological activity and selectivity, emphasizing the need for precise synthetic control.
- Coupling reactions using tetraethylammonium chloride and potassium carbonate facilitate the formation of key intermediates for further functionalization.
Summary Table of Key Synthetic Steps
| Intermediate | Reaction Type | Reagents | Yield Range | Purpose |
|---|---|---|---|---|
| Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | Starting material | Commercial | - | Scaffold precursor |
| Alcohol (from ester) | Reduction | NaBH4 | ~99% | Convert ester to alcohol |
| Aldehyde (from alcohol) | Oxidation | Dess–Martin periodinane | ~46% | Prepare for amination |
| Aminated intermediate | Reductive amination | Sodium triacetoxyborohydride + amine | 63-84% | Introduce amino substituent |
| Cyclopentyl substitution | Cross-coupling / nucleophilic substitution | Pd catalyst + cyclopentyl reagent | Variable | Install cyclopentyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
